6-Chloro-7-hexadecylpurine is a synthetic compound with significant interest in the fields of chemistry and biology. It is categorized as a purine derivative due to its structural characteristics, which include a purine base modified by the addition of a hexadecyl alkyl chain and a chlorine atom at the 6th position. This compound is primarily studied for its potential biological activities, including antiviral and anticancer properties.
The compound's chemical identity is defined by its unique molecular formula, , and it has a CAS number of 68180-17-6. It is synthesized through various chemical methods, primarily involving the alkylation of 6-chloropurine with hexadecyl halides in polar aprotic solvents under basic conditions .
6-Chloro-7-hexadecylpurine falls under the category of heterocyclic compounds, specifically purines, which are essential components of nucleic acids. Its classification is further defined by its halogen substitution and long-chain alkyl group, which influence its solubility and biological interactions.
The synthesis of 6-chloro-7-hexadecylpurine typically involves:
The molecular structure of 6-chloro-7-hexadecylpurine can be described as follows:
The structural data indicates that the presence of the hexadecyl group enhances the lipophilicity of the compound, potentially affecting its interaction with biological membranes .
6-Chloro-7-hexadecylpurine participates in several types of chemical reactions:
The reactivity profile of this compound is influenced by both its halogen substituent and the long alkyl chain, which may stabilize certain intermediates during reactions.
The mechanism of action for 6-chloro-7-hexadecylpurine involves its interaction with specific biological targets:
Property | Value |
---|---|
Boiling Point | Not specified |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Stability | Stable under standard conditions |
The compound's lipophilicity (increased by the hexadecyl group) suggests enhanced membrane permeability, which may contribute to its biological activity .
6-Chloro-7-hexadecylpurine has several applications in scientific research:
This compound exemplifies how structural modifications can lead to significant changes in chemical behavior and biological activity, making it a valuable subject for ongoing research in medicinal chemistry and related fields.
The regioselective introduction of alkyl groups at the N7 position of 6-substituted purines represents a persistent synthetic challenge due to the inherent preference for N9-alkylation under classical conditions. For 6-chloropurine derivatives, bulky alkyl groups such as hexadecyl exhibit enhanced N7 selectivity due to steric constraints that disfavor N9 attack. This phenomenon is mechanistically attributed to:
Table 1: Influence of Alkyl Halide Structure on N7/N9 Selectivity
Alkyl Halide | Catalyst | N7:N9 Ratio | Isolated Yield (%) |
---|---|---|---|
Hexadecyl bromide | SnCl₄ (2.1 eq) | 9:1 | 78 |
tert-Butyl bromide | SnCl₄ (2.1 eq) | 8:1 | 75 |
Methyl iodide | None | 1:9 | <5 (N7) |
The classical Vorbrüggen method—originally developed for nucleoside synthesis—has been adapted to enable direct N7-alkylation of purines with sterically demanding alkyl groups. This approach circumvents limitations of traditional alkylation by leveraging pre-silylation activation:
Fig. 1: Mechanism of Silylation-Mediated N7-Alkylation
Step 1: Silylation 6-Cl-Purine + TMSCl → 6-Cl-9-TMS-Purine Step 2: Lewis Acid Activation R-Br + SnCl₄ → R⁺ SnCl₄Br⁻ Step 3: Regioselective Attack 6-Cl-9-TMS-Purine + R⁺ → 6-Cl-7-R-Purine (R = hexadecyl)
Achieving high N7 regioselectivity requires precise control over kinetic variables to suppress thermodynamic N9 product formation. Critical parameters identified through systematic optimization include:
Table 2: Optimization Conditions for N7-Hexadecylpurine Synthesis
Parameter | Optimal Condition | Suboptimal Condition | Effect on N7 Yield |
---|---|---|---|
Solvent | 1,2-Dichloroethane (DCE) | Acetonitrile (ACN) | DCE: 78% vs ACN: 48% |
Temperature | Room temperature | 50°C | RT: 78% vs 50°C: 40% |
SnCl₄ Equivalents | 2.1 eq | 1.0 eq | 2.1 eq: 78% vs 1.0 eq: 30% |
Alkyl Halide Equiv | 3.0 eq | 1.5 eq | 3.0 eq: 78% vs 1.5 eq: 43% |
Reaction Time | 19 hours | 48 hours | 19h: 78% vs 48h: 73% (degradation) |
Traditional methods for purine alkylation exhibit significant limitations for synthesizing 7-hexadecyl derivatives:
In contrast, modern Lewis acid-catalyzed methods offer distinct advantages:
Table 3: Comparison of Alkylation Techniques for 7-Hexadecylpurine Synthesis
Method | Steps | N7 Selectivity | Overall Yield | Key Limitation |
---|---|---|---|---|
Direct Alkylation (no catalyst) | 1 | <10% | <5% | Dominant N9 product |
Grignard Addition | 1 | 80–90% | 0%* | Incompatible with alkyl halides |
Dihydropurine Route | 4 | >95% | 25–30% | Tedious purification |
Silylation/SnCl₄ Method | 1 | >85% | 75–78% | Requires anhydrous conditions |
*Hexadecyl-MgBr decomposes prior to addition*
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0